![molecular formula C17H21NO6 B11074253 9-(1,3-Benzodioxol-5-yl)-7,7-dimethyl-8-nitro-1,4-dioxaspiro[4.5]decane](/img/structure/B11074253.png)
9-(1,3-Benzodioxol-5-yl)-7,7-dimethyl-8-nitro-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(9,9-DIMETHYL-8-NITRO-1,4-DIOXASPIRO[45]DEC-7-YL)-1,3-BENZODIOXOLE is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9,9-DIMETHYL-8-NITRO-1,4-DIOXASPIRO[4.5]DEC-7-YL)-1,3-BENZODIOXOLE typically involves multiple steps, starting from simpler organic molecules. The process often includes nitration, spirocyclization, and benzodioxole formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions and the use of continuous flow reactors may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(9,9-DIMETHYL-8-NITRO-1,4-DIOXASPIRO[4.5]DEC-7-YL)-1,3-BENZODIOXOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the benzodioxole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can produce various oxygenated compounds.
Scientific Research Applications
5-(9,9-DIMETHYL-8-NITRO-1,4-DIOXASPIRO[4.5]DEC-7-YL)-1,3-BENZODIOXOLE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential as bioactive molecules or probes for biological studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(9,9-DIMETHYL-8-NITRO-1,4-DIOXASPIRO[4.5]DEC-7-YL)-1,3-BENZODIOXOLE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the spiro structure may influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
- (7,9-DIMETHYL-1,4-DIOXASPIRO[4.5]DEC-8-YL)METHANOL
- (1,4-Dioxaspiro[4.5]dec-7-en-8-yl)boronic acid
- 8-ALLYL-1,4-DIOXASPIRO[4.5]DEC-7-ENE
Uniqueness
5-(9,9-DIMETHYL-8-NITRO-1,4-DIOXASPIRO[4.5]DEC-7-YL)-1,3-BENZODIOXOLE is unique due to its specific combination of a nitro group and a spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H21NO6 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-7,7-dimethyl-8-nitro-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C17H21NO6/c1-16(2)9-17(23-5-6-24-17)8-12(15(16)18(19)20)11-3-4-13-14(7-11)22-10-21-13/h3-4,7,12,15H,5-6,8-10H2,1-2H3 |
InChI Key |
HSWNWAPEMBLGIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(C1[N+](=O)[O-])C3=CC4=C(C=C3)OCO4)OCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11074177.png)
![N-(3-methylpent-1-yn-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11074183.png)
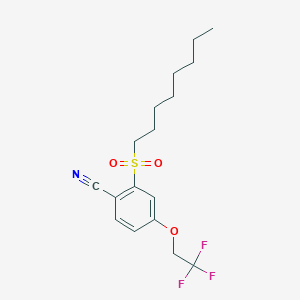
![4,6-dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one](/img/structure/B11074191.png)
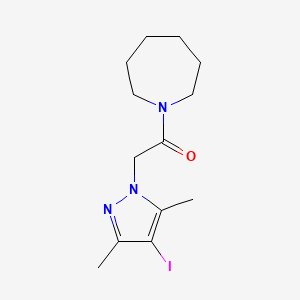

![9-(4-fluorophenyl)-2-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11074199.png)
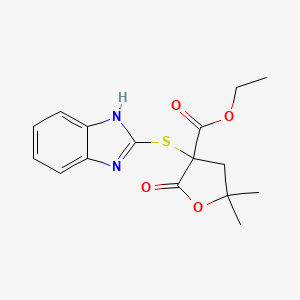
![2-{[4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B11074201.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B11074204.png)

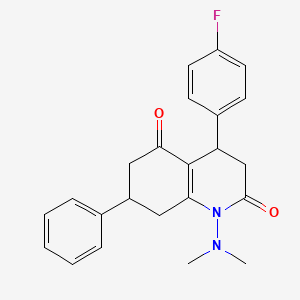
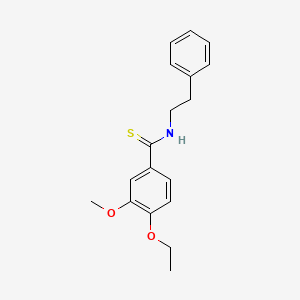
![(1-{2-[(3-Methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B11074219.png)
